molecular formula C6H4N4O2 B6358424 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid CAS No. 1535399-62-2

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Cat. No.: B6358424
CAS No.: 1535399-62-2
M. Wt: 164.12 g/mol
InChI Key: AORPWJKIKLMVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit HPK1, a kinase involved in cellular signal transduction . This interaction suggests that this compound may play a role in regulating cellular processes such as cell division, survival, and apoptosis .

Cellular Effects

In terms of cellular effects, this compound has been shown to have significant antitumor activity. For example, it has been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It has also been reported to induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, a kinase that plays a crucial role in cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to disrupt wound healing patterns by 23% after 72 hours of treatment . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to display tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core . Another approach involves the use of substituted hydrazines and β-ketoesters

Properties

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPWJKIKLMVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.